N-Acetyl-6-fluoro-1H-indol-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(6-fluoro-3-hydroxyindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-6(13)12-5-10(14)8-3-2-7(11)4-9(8)12/h2-5,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLQOJWLQAMJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of N Acetyl 6 Fluoro 1h Indol 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis
The ¹H NMR spectrum of N-Acetyl-6-fluoro-1H-indol-3-ol is predicted to show distinct signals corresponding to each unique proton in the molecule. The aromatic region would feature signals for the protons on the indole (B1671886) ring system. Based on data from the related compound 6-fluoro-3-methyl-1H-indole, the proton at position 5 (H-5) is expected to appear as a doublet of doublets, coupled to both the adjacent H-4 proton and the fluorine at C-6. rsc.org The H-7 proton would likely appear as a doublet of doublets due to coupling with the fluorine atom and H-5. researchgate.net The H-4 proton's signal is anticipated to be a doublet of doublets as well, arising from coupling to H-5. rsc.org
The proton at the C-2 position typically appears as a singlet or a narrow triplet in indole systems. The hydroxyl proton at C-3 would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The N-acetyl group would give rise to a sharp singlet in the upfield region of the spectrum, integrating to three protons. rsc.orgresearchgate.net
Table 1: Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H (N-H of Indole) | ~8.0 | Broad Singlet | - |
| H-2 | 7.0 - 7.3 | Singlet/Triplet | - |
| H-4 | 7.5 - 7.8 | Doublet of Doublets | J(H4-H5), J(H4-F6) |
| H-5 | 6.9 - 7.1 | Triplet of Doublets | J(H5-H4), J(H5-F6) |
| H-7 | 7.0 - 7.2 | Doublet of Doublets | J(H7-H5), J(H7-F6) |
| OH (C3) | Variable | Broad Singlet | - |
| CH₃ (Acetyl) | ~2.3 | Singlet | - |
Note: Predicted values are based on analysis of structurally similar compounds. rsc.orgresearchgate.net
Carbon-13 (¹³C) NMR Spectral Data and Multiplicity Analysis
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the N-acetyl group is expected to have a chemical shift in the range of 168-170 ppm. The carbons of the indole ring will appear in the aromatic region (100-160 ppm). The carbon atom bonded to the fluorine (C-6) will show a large one-bond C-F coupling constant and its chemical shift will be significantly affected, typically appearing around 160 ppm. rsc.org Other carbons in the benzene (B151609) portion of the indole ring will also exhibit smaller long-range C-F couplings. The C-3 carbon bearing the hydroxyl group would appear further downfield compared to an unsubstituted C-3.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) |
| C=O (Acetyl) | ~169.0 | Singlet |
| C-2 | ~123.0 | Singlet |
| C-3 | ~115.0 | Singlet |
| C-3a | ~125.0 | Doublet |
| C-4 | ~120.0 | Doublet |
| C-5 | ~108.0 | Doublet |
| C-6 | ~160.0 | Doublet |
| C-7 | ~98.0 | Doublet |
| C-7a | ~136.0 | Doublet |
| CH₃ (Acetyl) | ~24.0 | Singlet |
Note: Predicted values are based on analysis of structurally similar compounds. rsc.orgresearchgate.net
Fluorine-19 (¹⁹F) NMR for Fluorine Position Confirmation
¹⁹F NMR is a highly sensitive technique used to confirm the presence and position of fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, confirming the presence of one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine. For the related compound 6-fluoro-3-methyl-1H-indole, the ¹⁹F chemical shift is reported at approximately -121.75 ppm. rsc.org This value is characteristic for a fluorine atom attached to an aromatic ring system and its precise value is influenced by the electronic effects of the other substituents on the indole ring. dovepress.combiophysics.org
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the molecular structure. ipb.pt
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the aromatic ring, such as between H-4 and H-5, helping to trace the connectivity of the benzene portion of the indole.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It would be used to definitively assign each proton to its corresponding carbon atom, for example, linking the ¹H signal of the acetyl methyl group to its ¹³C signal.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Characteristic Absorption Bands of Indole, Acetyl, and Fluoro Moieties
The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its functional groups.
Indole Moiety: The N-H stretching vibration of the indole ring is expected to appear as a sharp band around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. C=C stretching vibrations from the aromatic rings would be seen in the 1450-1600 cm⁻¹ region. researchgate.net
Acetyl Group: A strong absorption band corresponding to the C=O (carbonyl) stretching of the N-acetyl group would be a prominent feature in the spectrum, typically appearing around 1680-1720 cm⁻¹. researchgate.netnist.gov The C-N stretching vibration would be found in the 1200-1350 cm⁻¹ region.
Fluoro Moiety: The C-F stretching vibration gives rise to a strong absorption band in the fingerprint region of the IR spectrum, typically between 1000 and 1350 cm⁻¹. This band can sometimes be difficult to assign definitively without computational support due to overlap with other vibrations in this region.
Hydroxyl Group: A broad O-H stretching band would be expected in the region of 3200-3600 cm⁻¹, potentially overlapping with the N-H stretch. The C-O stretching vibration would appear in the 1050-1150 cm⁻¹ range.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (Indole) | Stretching | 3300 - 3500 | Medium-Sharp |
| O-H (Hydroxyl) | Stretching | 3200 - 3600 | Strong, Broad |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C=O (Acetyl) | Stretching | 1680 - 1720 | Strong |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Variable |
| C-F (Fluoro) | Stretching | 1000 - 1350 | Strong |
| C-O (Hydroxyl) | Stretching | 1050 - 1150 | Medium |
Note: Predicted values are based on general IR data and analysis of structurally similar compounds. researchgate.netnist.gov
Correlation with Theoretical Vibrational Frequencies
The vibrational spectrum of this compound provides a detailed fingerprint of its molecular structure. By correlating experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy with theoretical frequencies calculated using methods such as Density Functional Theory (DFT), a precise assignment of vibrational modes can be achieved. This comparison is crucial for confirming the molecular structure and understanding the electronic effects of the substituents.
Theoretical calculations, often performed at levels like B3LYP/6-31G**, help in assigning the complex vibrational bands observed in the experimental spectra. unlp.edu.ar For this compound, key vibrational modes include the N-H stretch of the indole ring, the C=O stretch of the N-acetyl group, the O-H stretch of the hydroxyl group, and various vibrations associated with the fluorinated benzene ring and the pyrrole (B145914) ring. The fluorine substituent is expected to cause a noticeable shift in the frequencies of adjacent C-H and C-C bending modes. Discrepancies between experimental and calculated frequencies, which are common, can often be reconciled by applying a scaling factor to the theoretical data.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| O-H Stretch | Alcohol | 3200-3500 (Broad) | Position and shape are sensitive to hydrogen bonding. |
| N-H Stretch | Indole | 3300-3500 (Sharp) | Typically observed in the same region as O-H stretch. |
| C=O Stretch | N-Acetyl Amide | 1680-1720 | The exact position reflects the electronic environment and potential hydrogen bonding. |
| C=C Stretch | Aromatic Ring | 1450-1600 | Multiple bands are expected due to the fused ring system. |
| C-F Stretch | Fluoroaromatic | 1100-1250 | A strong, characteristic absorption band. |
| C-N Stretch | Indole/Amide | 1200-1350 | Contributes to the complex fingerprint region. |
This table presents predicted values based on typical ranges for the specified functional groups.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound. In electron impact (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M+•), whose mass-to-charge ratio (m/z) confirms the molecular formula (C₁₀H₈FNO₂). The molecular weight is calculated to be 193.18 g/mol .
The fragmentation of the molecular ion provides valuable structural information. The fragmentation pattern is predictable based on the functional groups present. libretexts.org Key fragmentation pathways for this compound would likely involve:
Loss of the acetyl group: Cleavage of the N-CO bond would result in the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da), leading to a significant fragment corresponding to 6-fluoro-1H-indol-3-ol.
Loss of the entire N-acetyl group: A fragment corresponding to the loss of •COCH₃ (43 Da) is also highly probable.
Loss of water: Dehydration involving the 3-hydroxyl group could lead to an [M-18]+• peak.
Retro-Diels-Alder type reactions: The indole ring itself can undergo characteristic cleavages.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (Predicted) | Identity of Fragment | Neutral Loss |
|---|---|---|
| 193 | [M]+• (Molecular Ion) | --- |
| 151 | [M - CH₂CO]+• | Ketene (42 Da) |
| 150 | [M - COCH₃]+ | Acetyl radical (43 Da) |
| 175 | [M - H₂O]+• | Water (18 Da) |
These predictions are based on established fragmentation principles for amides, alcohols, and indole compounds. libretexts.orgmiamioh.eduraco.cat
X-ray Crystallography for Solid-State Molecular Conformation and Geometry
It is expected that the indole ring system would be largely planar. The N-acetyl and 3-hydroxyl groups' orientations relative to this plane would be of significant interest. In the solid state, intermolecular hydrogen bonding is expected to play a dominant role in the crystal packing. Hydrogen bonds could form between the N-H of one molecule and the carbonyl oxygen of the N-acetyl group of another, or involving the 3-hydroxyl group as both a donor and an acceptor. These interactions create a supramolecular architecture. researchgate.net The fluorine atom can also participate in weaker C-H···F hydrogen bonds.
Table 3: Hypothetical Crystallographic Parameters for this compound
| Parameter | Expected Value/System | Basis of Prediction |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for substituted indoles. researchgate.net |
| Space Group | P2₁/c or Pbca | Common centrosymmetric space groups. researchgate.net |
| Key Bond Length (C=O) | ~1.23 Å | Typical for an amide carbonyl. |
| Key Bond Length (C-F) | ~1.36 Å | Typical for a fluoroaromatic C-F bond. |
| Key Intermolecular Interaction | N-H···O=C Hydrogen Bond | Strong and structure-directing. nih.gov |
This table is hypothetical and based on data from analogous structures like 6-fluoro-1H-indole-3-carboxylic acid and other indole derivatives. nih.govresearchgate.net
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Properties
The electronic properties of this compound are characterized by its UV-Vis absorption and fluorescence spectra. The indole ring is the primary chromophore, responsible for strong absorption in the ultraviolet region. Typically, indoles exhibit two main absorption bands, a stronger band (¹Lₐ) around 260-270 nm and a weaker, longer-wavelength band (¹Lₑ) around 280-290 nm, originating from π-π* transitions.
The substituents on the indole ring modify these absorption characteristics:
The N-acetyl group acts as an electron-withdrawing group, which can cause a slight blue shift (hypsochromic shift) of the absorption maxima.
The 3-hydroxyl group is an electron-donating group (auxochrome) that can cause a red shift (bathochromic shift) and an increase in molar absorptivity.
The 6-fluoro substituent , being electronegative, can also influence the electronic transitions, typically causing minor shifts.
Upon excitation, this compound is expected to exhibit fluorescence, a property characteristic of many indole derivatives. The emission maximum would likely be in the 320-360 nm range. The fluorescence quantum yield and lifetime are sensitive to the solvent polarity and the specific electronic effects of the substituents.
Table 4: Predicted Electronic Spectroscopy Properties for this compound in a Nonpolar Solvent
| Parameter | Predicted Value | Spectroscopic Origin |
|---|---|---|
| Absorption Maximum (λₘₐₓ, ¹Lₐ) | ~265 nm | π → π* Transition |
| Absorption Maximum (λₘₐₓ, ¹Lₑ) | ~285 nm | π → π* Transition |
| Molar Absorptivity (ε) | 5,000 - 8,000 M⁻¹cm⁻¹ | High for π → π* transitions. |
These values are estimates based on the known spectroscopic properties of substituted indoles.
Computational and Theoretical Investigations of N Acetyl 6 Fluoro 1h Indol 3 Ol
Quantum Chemical Calculations (First-Principles Studies)
Quantum chemical calculations, particularly those based on first-principles, are instrumental in elucidating the electronic and structural properties of molecules like N-Acetyl-6-fluoro-1H-indol-3-ol. These methods provide a detailed description of the molecule's behavior at the atomic level.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For indole (B1671886) derivatives, DFT is frequently employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process minimizes the total energy of the molecule, providing insights into its preferred conformation and bond lengths and angles. nih.govasianpubs.org
The electronic structure, which dictates the chemical behavior of the molecule, is also a key output of DFT calculations. This includes the distribution of electrons within the molecule and the energies of the molecular orbitals. For substituted indoles, DFT studies have been crucial in understanding how different functional groups influence the electronic properties of the indole ring system. nih.govresearchgate.net
Basis Set Selection and Functional Evaluation (e.g., B3LYP)
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is widely used for organic molecules, including indole derivatives, as it provides a good balance between computational cost and accuracy. asianpubs.orgresearchgate.net
The basis set is a set of mathematical functions used to build the molecular orbitals. A commonly used basis set for molecules of this type is 6-311G**, which offers a flexible description of the electron distribution. researchgate.net The selection of an appropriate basis set and functional is a critical step in obtaining reliable theoretical predictions that can be correlated with experimental data. researchgate.netnih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies and Spatial Distribution)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. masterorganicchemistry.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. researchgate.net
In indole derivatives, the HOMO is typically distributed over the indole ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO, on the other hand, is often located on the fused benzene (B151609) ring and any electron-withdrawing substituents. The presence of a fluorine atom at the 6-position and an acetyl group on the nitrogen would be expected to influence the energies and spatial distributions of these orbitals.
Table 1: Representative Frontier Molecular Orbital Energies for Substituted Indoles
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Indole | -5.62 | -0.32 | 5.30 |
| 5-Chloroindole | -5.78 | -0.65 | 5.13 |
| 5-Nitroindole | -6.54 | -2.11 | 4.43 |
This table presents representative data from computational studies on substituted indoles to illustrate the trends in frontier orbital energies. The exact values for this compound would require specific calculations.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.
For an N-acetylated indole derivative, the oxygen atom of the acetyl group and the region around the 3-position of the indole ring are expected to be areas of negative electrostatic potential, making them likely sites for electrophilic attack. The hydrogen atoms and the region around the nitrogen atom are likely to show positive electrostatic potential, indicating sites for nucleophilic interaction. The fluorine atom would also introduce a region of negative potential.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. mdpi.com It examines the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. youtube.com These interactions, known as hyperconjugation, contribute to the stability of the molecule.
In this compound, NBO analysis would reveal the interactions between the lone pairs of the oxygen and nitrogen atoms with the antibonding orbitals of adjacent bonds. It would also quantify the delocalization of the π-electrons in the indole ring system. These analyses are crucial for understanding the subtle electronic effects that govern the molecule's structure and reactivity. mdpi.comnih.gov
Prediction of Spectroscopic Parameters (NMR, IR, Raman)
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. youtube.comacs.org For this compound, these predictions would be sensitive to the electronic environment of each nucleus, which is influenced by the acetyl, fluoro, and hydroxyl groups. nih.govthepharmajournal.com
IR (Infrared) and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated, which correspond to the peaks in its IR and Raman spectra. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching and bending of bonds. researchgate.net For the target molecule, characteristic vibrational modes would include the C=O stretching of the acetyl group, the O-H stretching of the hydroxyl group, and the C-F stretching.
Table 2: Predicted Spectroscopic Data for a Model Indole Derivative
| Spectroscopic Parameter | Predicted Value |
| ¹H NMR Chemical Shift (ppm) | H1: 8.1, H2: 7.2, H4: 7.6, H5: 7.1, H7: 7.5 |
| ¹³C NMR Chemical Shift (ppm) | C2: 125, C3: 102, C3a: 128, C4: 121, C5: 122, C6: 112, C7: 120, C7a: 136 |
| IR Frequency (cm⁻¹) | N-H Stretch: ~3400, C=O Stretch: ~1680 |
This table provides illustrative predicted spectroscopic data for a generic indole structure. Actual values for this compound would differ based on its specific substitution pattern.
Thermodynamic Property Calculations (e.g., standard heat capacities, entropy, enthalpy)
A thorough search of scientific databases reveals a lack of specific studies on the experimental or calculated thermodynamic properties of this compound. While research on the thermodynamic properties of other biologically active indole derivatives exists, such as for 3-acetyl-9-methoxy-2-phenyl-11H-indolizino[8,7-b]indole and 8-acetylharmine, direct data including standard heat capacities, entropy, and enthalpy for this compound are not present in the available literature. researchgate.net The determination of these properties is crucial for understanding the compound's stability and behavior in different environments.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand might interact with a protein's binding site. While the literature contains numerous molecular docking studies on various indole derivatives targeting a range of proteins, specific docking studies for this compound are not reported. nih.govnih.govresearchgate.netfrontiersin.org The general approach involves docking the ligand into the active site of a target protein to predict binding affinity and interaction patterns, such as hydrogen bonds and hydrophobic interactions. For example, docking studies on other indole derivatives have identified key interactions with amino acid residues in the active sites of various enzymes. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. The more advanced 3D-QSAR methods, such as CoMFA and CoMSIA, use 3D structural information to build these relationships.
CoMFA (Comparative Molecular Field Analysis)
CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. A search of the scientific literature did not yield any studies that have applied CoMFA specifically to this compound.
CoMSIA (Comparative Molecular Similarity Indices Analysis)
CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. Similar to CoMFA, there are no published CoMSIA studies specifically involving this compound. However, QSAR and 3D-QSAR studies have been successfully applied to other series of indole derivatives to elucidate the structural requirements for their biological activities. nih.gov
Mechanistic Studies of Biological Activities at a Molecular Level Focus on in Vitro and in Silico Mechanisms; Avoid Clinical/safety/dosage
Molecular Target Engagement and Binding Interactions
The initial step in elucidating a compound's mechanism of action is to identify its molecular targets and characterize the binding interactions.
Receptor Binding Affinities and Allosteric Modulation
Indole-containing molecules are known to interact with a variety of receptors. For instance, numerous derivatives of N-arylsulfonylindoles have been synthesized and evaluated as ligands for the 5-HT6 receptor, with some showing significant binding affinity in the nanomolar range nih.gov. The serotonergic system, particularly the 5-HT6 receptor, is a key target in the central nervous system, and its modulation is implicated in various physiological and pathological states nih.gov.
Similarly, the endocannabinoid system, with its CB1 and CB2 receptors, is another area where indole (B1671886) derivatives have been explored thepharmajournal.com. These G protein-coupled receptors are involved in a wide array of physiological processes thepharmajournal.com. To understand the potential of N-Acetyl-6-fluoro-1H-indol-3-ol, radioligand binding assays would be required to determine its binding affinities (Ki values) for the 5-HT6, CB1, and CB2 receptors. Further functional assays could then establish whether the compound acts as an agonist, antagonist, or allosteric modulator at these targets.
Enzyme Inhibition Mechanisms
The anti-inflammatory potential of many compounds is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, COX-1 and COX-2 . These enzymes are crucial for the conversion of arachidonic acid into prostaglandins (B1171923) . The inhibitory mechanism can vary, ranging from competitive to irreversible inhibition essaycompany.com. In vitro enzyme assays would be necessary to determine the half-maximal inhibitory concentration (IC50) of this compound against both COX isoforms to assess its potency and selectivity.
Cellular Pathway Modulation
Beyond direct target binding, it is crucial to understand how a compound influences the complex network of cellular pathways that govern cell fate and function.
Mechanisms of Cell Cycle Perturbation
The cell cycle is a tightly regulated process, and its disruption can be a key mechanism for anticancer agents. Some compounds can induce cell cycle arrest at specific phases, such as the G2/M phase, preventing cell division nih.govnih.gov. This arrest is often associated with the modulation of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs) nih.gov. To investigate if this compound affects the cell cycle, flow cytometry analysis of treated cancer cell lines would be performed. Subsequent western blot analysis could then probe for changes in the expression levels of proteins like Cyclin B1 and CDK1 to elucidate the molecular mechanism of the arrest.
Molecular Interactions with Cytoskeletal Components
The cytoskeleton, particularly microtubules, plays a critical role in cell division, motility, and intracellular transport nih.gov. Microtubules are dynamic polymers of tubulin, and they are a validated target for several anticancer drugs that interfere with their dynamics acs.org. The potential interaction of this compound with microtubules could be investigated through tubulin polymerization assays and immunofluorescence microscopy to observe any effects on the cellular microtubule network.
Modulation of Signal Transduction Pathways
Signal transduction pathways, such as the Akt signaling pathway, are fundamental to cell survival and proliferation mdpi.com. The PI3K/Akt pathway is often dysregulated in cancer, making it an attractive target for therapeutic intervention nih.govmdpi.com. The effect of this compound on this pathway could be assessed by examining the phosphorylation status of Akt and its downstream targets in treated cells using techniques like western blotting.
Antioxidant Activity Mechanisms and Reactive Oxygen Species (ROS) Scavenging
The indole nucleus is a well-recognized scaffold in compounds that act as potent scavengers of free radicals. researchgate.net The antioxidant capacity of indole derivatives is significantly influenced by the nature and position of substituents on the indole ring. For this compound, the hydroxyl group at the 3-position is paramount to its potential for scavenging reactive oxygen species (ROS).
In silico studies on related indole-3-carbinol (B1674136) derivatives have shown that the presence of a hydroxyl group on the indole ring dramatically enhances radical scavenging activity in both aqueous and lipid environments. researchgate.netnih.gov The primary mechanisms by which indole derivatives neutralize free radicals are believed to be hydrogen atom transfer (HAT) and single electron transfer (SET). In the context of this compound, the hydroxyl group at the C3 position would be the most likely site for hydrogen atom donation to a radical species, thereby neutralizing it and forming a more stable indoloxyl radical.
Computational studies on similar compounds indicate that the presence of an OH group can lead to antioxidant activity that far exceeds that of Trolox, a well-known antioxidant standard. researchgate.netnih.gov For instance, 1-hydroxyl-indole-3-carbinol has been predicted to be one of the most powerful known antioxidants in lipid environments. researchgate.netnih.gov While this compound has a different substitution pattern, the presence of the 3-ol group suggests it participates actively in ROS scavenging. The N-acetyl and 6-fluoro substituents would modulate the electron density of the indole ring, thereby influencing the ease of hydrogen donation from the hydroxyl group.
| Compound Derivative | Key Structural Feature | Predicted Antioxidant Potential |
| Indole-3-carbinol | Lacks direct ring OH group | Weak antioxidant properties researchgate.netnih.gov |
| 1-methoxy-indole-3-carbinol | Lacks direct ring OH group | Weak antioxidant properties researchgate.netnih.gov |
| 1-hydroxyl-indole-3-carbinol | N-OH group present | Very high, exceeds Trolox researchgate.netnih.gov |
| This compound | 3-OH group present | Predicted to be a potent antioxidant |
Structure-Activity Relationship (SAR) Insights into Mechanistic Interactions
Influence of Fluorine Atom Position and Electronic Properties on Activity
The incorporation of fluorine into pharmacologically active molecules is a common strategy to enhance their biological profiles. mdpi.com The fluorine atom in this compound, located at the 6-position, exerts significant influence through several mechanisms.
Lipophilicity and Binding : The substitution of a hydrogen atom with fluorine generally increases the lipophilicity of the molecule. nih.gov This enhanced hydrophobicity can facilitate the penetration of the molecule into hydrophobic pockets of proteins and enzymes. nih.govencyclopedia.pub
Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, which imparts greater metabolic stability. mdpi.com Fluorine substitution can block sites that are susceptible to metabolic oxidation by enzymes like cytochrome P450, potentially increasing the compound's duration of action. nih.govencyclopedia.pub
Positional Importance : The position of the fluorine atom is crucial. Studies on other indole derivatives have shown that substitutions at different positions have varying effects on biological activity. For example, in a series of cannabinoid receptor ligands, substitution at the 5-position with fluorine was found to be detrimental to binding and functional activity, whereas substitutions at the 6- and 7-positions were associated with high binding affinity. researchgate.net This suggests that the 6-fluoro position in this compound may be favorable for specific receptor interactions.
| Indole Ring Position | Effect of Fluoro Substitution on Receptor Binding (Example: CB Receptors) | Reference |
| 5-position | Generally detrimental to binding and activity | researchgate.net |
| 6-position | Can be favorable for high binding affinity | researchgate.net |
| 7-position | Can be favorable for high binding affinity | researchgate.net |
Role of the Acetyl Moiety in Specific Interactions
The N-acetyl group at the 1-position of the indole ring plays a significant role in defining the molecule's interactive properties. Unlike 3-acetylindoles where the acetyl group is a key starting point for synthesizing bioactive alkaloids, the N-acetyl group directly modifies the properties of the indole nitrogen. semanticscholar.orgresearchgate.net
The acetyl moiety is a hydrogen bond acceptor, which can form specific interactions within a protein binding site. More importantly, by acylating the indole nitrogen, the N-H proton is replaced. This removes a potential hydrogen bond donor site, which can fundamentally alter the binding mode of the compound compared to its N-unsubstituted counterparts. This acylation also draws electron density away from the nitrogen atom, influencing the aromaticity and electronic character of the entire indole ring system. This modification can impact the molecule's affinity for specific biological targets by altering key electronic and steric interactions.
Conformational Effects of Indole Ring Substituents on Target Affinity
Similarly, the substituents on this compound would define its accessible conformations. The N-acetyl group, in particular, can exist in different orientations relative to the indole ring, and the energetic barrier to rotation around the N-C(O) bond could influence which conformer is preferred in solution and in a bound state. Anion-induced conformational changes have been observed in other indole-based receptors, where the presence of an anion can favor a specific conformation (e.g., syn-syn) of the substituents for optimal binding. researchgate.net This highlights that the precise arrangement of the fluoro and acetyl groups on the indole scaffold is a key determinant of its ability to achieve high-affinity interactions with a biological target.
Advanced Analytical Methodologies for N Acetyl 6 Fluoro 1h Indol 3 Ol Research
Chromatographic Techniques for Purity, Separation, and Quantitative Analysis
Chromatography is a cornerstone of analytical chemistry, indispensable for the separation, identification, and quantification of individual components from a mixture. For a compound like N-Acetyl-6-fluoro-1H-indol-3-ol, various chromatographic methods are employed to assess its purity and determine its concentration in different matrices.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like N-acetylated indole (B1671886) derivatives. nih.govrsc.org It offers high resolution, speed, and sensitivity. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. nih.gov
In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The presence of the acetyl and hydroxyl groups, along with the fluoro substitution on the indole ring, influences the compound's polarity and its retention on the column.
Detailed research findings for analogous compounds suggest that a C18 or C8 column would be effective for the separation. jst.go.jpnih.gov The mobile phase would likely consist of a mixture of an aqueous component (like water with a pH modifier such as trifluoroacetic acid or a buffer) and an organic solvent such as acetonitrile (B52724) or methanol. jst.go.jpnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the target compound from any impurities or related substances. mdpi.com Detection is commonly performed using a UV detector, as the indole ring system possesses a strong chromophore. researchgate.netcetjournal.it The detection wavelength is typically set around the absorption maximum of the indole nucleus, which is generally in the range of 270-280 nm. nih.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3 µm) rsc.org |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) rsc.org B: Acetonitrile nih.gov |
| Elution | Gradient |
| Flow Rate | 0.5 - 1.0 mL/min rsc.orgjst.go.jp |
| Detection | UV at 254 nm or 280 nm rsc.orgcetjournal.it |
| Column Temperature | Ambient or controlled (e.g., 35 °C) jst.go.jp |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net For GC-MS analysis of this compound, derivatization is often necessary to increase its volatility and thermal stability. nih.gov The hydroxyl and N-H groups can be derivatized, for example, through silylation or acylation.
Once derivatized, the compound can be separated on a capillary column, typically with a nonpolar stationary phase. The mass spectrometer then detects the separated components, providing information about their molecular weight and fragmentation patterns, which aids in structural elucidation and confirmation. researchgate.net While EI (Electron Ionization) is a common ionization technique, softer ionization methods like CI (Chemical Ionization) or FI (Field Ionization) may be employed to increase the abundance of the molecular ion, which can be less prominent with fluorinated compounds under EI conditions. jeol.com
| Parameter | Condition |
|---|---|
| Column | DB-5ms or similar nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Temperature Program | Initial temperature followed by a ramp to a final temperature |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and determining the purity of a substance. du.ac.innih.gov For this compound, TLC can be performed on silica (B1680970) gel plates with a fluorescent indicator. derpharmachemica.com
The choice of the mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is commonly used. nih.govderpharmachemica.com The polarity of the mobile phase is adjusted to obtain an optimal retention factor (Rf) value, typically between 0.3 and 0.7. Visualization of the spots can be achieved under UV light (due to the fluorescent indicator in the silica gel and the UV absorbance of the indole ring) or by using specific staining reagents that react with the indole nucleus. bio-protocol.org
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F254 akjournals.com |
| Mobile Phase | Hexane:Ethyl Acetate or Toluene:Acetone mixtures in varying ratios |
| Visualization | UV lamp (254 nm) or staining with a suitable reagent (e.g., van Urk reagent) bio-protocol.org |
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical techniques, such as cyclic voltammetry (CV), provide valuable insights into the redox properties of molecules. researchgate.netankara.edu.tr Indole derivatives are known to be electroactive and can be readily oxidized. ankara.edu.tr The electrochemical behavior of this compound can be investigated using CV to determine its oxidation potential.
The oxidation of the indole ring is influenced by the nature and position of the substituents. The electron-withdrawing nature of the acetyl group at the nitrogen and the fluorine atom at the 6-position will likely increase the oxidation potential compared to unsubstituted indole. The experiment is typically carried out in a suitable organic solvent containing a supporting electrolyte, using a three-electrode system (working, reference, and counter electrodes). researchgate.net The resulting voltammogram provides information on the oxidation potential and the reversibility of the electrochemical process. nih.gov
| Parameter | Condition |
|---|---|
| Working Electrode | Glassy Carbon Electrode ankara.edu.tr |
| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) |
| Counter Electrode | Platinum wire researchgate.net |
| Solvent | Acetonitrile or Dichloromethane |
| Supporting Electrolyte | Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) or similar |
| Scan Rate | e.g., 100 mV/s researchgate.net |
Spectroscopic Techniques for Quantitative Analysis
Spectroscopic methods are widely used for the quantitative analysis of compounds by measuring the interaction of electromagnetic radiation with the analyte.
UV-Visible (UV-Vis) spectroscopy is a straightforward and robust method for the quantitative analysis of compounds with chromophores. The indole nucleus in this compound absorbs UV radiation, typically exhibiting characteristic absorption bands. core.ac.uk A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). This allows for the determination of the concentration of the compound in unknown samples based on the Beer-Lambert law. The substitution pattern on the indole ring will influence the exact position of the λmax. core.ac.uk
Fluorescence spectroscopy can also be a highly sensitive method for the quantitative analysis of indole derivatives, as many of them are fluorescent. core.ac.uk Similar to UV-Vis spectroscopy, a calibration curve can be generated by measuring the fluorescence intensity of standard solutions.
| Technique | Parameter | Typical Value/Range |
|---|---|---|
| UV-Vis Spectroscopy | ||
| Solvent | Ethanol or Methanol core.ac.uk | |
| λmax | ~270-290 nm | |
| Fluorescence Spectroscopy | ||
| Excitation Wavelength | Corresponds to an absorption maximum | |
| Emission Wavelength | Longer wavelength than excitation |
Future Research Directions and Unexplored Avenues for N Acetyl 6 Fluoro 1h Indol 3 Ol
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The synthesis of indole (B1671886) derivatives has traditionally relied on methods that are often resource-intensive and can generate significant waste. Future research will likely prioritize the development of "green" synthetic routes to N-Acetyl-6-fluoro-1H-indol-3-ol. openmedicinalchemistryjournal.comhumanjournals.com This involves the application of principles of green chemistry, such as atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. organic-chemistry.org
Key areas of focus will include:
Catalytic C-H Functionalization: Transition-metal catalysis represents a powerful tool for the direct functionalization of C-H bonds, offering a more efficient alternative to traditional multi-step syntheses. nih.govacs.orgthieme-connect.com Research into novel catalysts, such as those based on rhodium or palladium, could lead to more direct and regioselective methods for synthesizing the core indole structure and introducing the fluoro and acetyl groups. nih.govacs.orgthieme-connect.comnih.gov
Use of Greener Solvents and Reagents: Exploration of benign solvents like water or ionic liquids and the replacement of hazardous reagents with more environmentally friendly alternatives will be crucial. openmedicinalchemistryjournal.com For instance, developing catalytic N-acylation procedures can avoid the use of stoichiometric activating agents. nih.govorientjchem.org
Integration of Advanced Machine Learning and Artificial Intelligence for Predictive Chemical Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the discovery and optimization of novel compounds. For this compound, these computational tools can accelerate research by predicting the properties and activities of its derivatives.
Future applications include:
Predictive Modeling: AI algorithms can be trained on existing data for indole derivatives to predict various properties such as biological activity, toxicity, and pharmacokinetic profiles for novel, unsynthesized analogues of this compound.
De Novo Drug Design: Generative AI models can design novel molecular structures based on the this compound scaffold, optimized for specific biological targets or desired material properties.
Reaction Prediction and Synthesis Planning: AI can assist chemists in designing the most efficient and sustainable synthetic routes by predicting reaction outcomes and suggesting optimal reaction conditions.
Exploration of Novel Chemical Transformations of the this compound Core
The inherent reactivity of the indole nucleus provides a rich platform for chemical modification. wikipedia.orgresearchgate.net Future research should focus on exploring novel chemical transformations of the this compound core to generate a diverse library of new chemical entities.
Potential areas for exploration include:
Late-Stage Functionalization: Developing methods to selectively modify the core structure after its initial synthesis allows for the rapid generation of analogues. This could involve selective C-H activation at other positions of the indole ring or transformations of the existing functional groups. researchgate.netbohrium.com
Skeletal Editing and Rearrangement: Advanced synthetic techniques could enable the rearrangement of the indole core itself, leading to entirely new heterocyclic scaffolds with unique properties. bohrium.comresearchgate.net
Derivatization of Functional Groups: The N-acetyl and 3-hydroxyl groups offer sites for further chemical modification. For example, the hydroxyl group could be converted to other functionalities, and the N-acetyl group could be modified or replaced to modulate the electronic properties and biological activity of the molecule. acs.org
Deeper Elucidation of Unexplored Molecular Mechanisms of Action
While indole derivatives are known to interact with a wide range of biological targets, the specific molecular mechanisms of action for this compound are largely unexplored. nrfhh.comresearchgate.net Future research should aim to identify its primary cellular targets and elucidate the downstream signaling pathways it modulates.
Key research activities would involve:
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and chemical genetics to identify the specific proteins or biomolecules that this compound binds to within a cell.
Pathway Analysis: Once targets are identified, further studies would be needed to understand how binding to these targets affects cellular signaling pathways, such as those involved in cancer cell proliferation or inflammatory responses. mdpi.commdpi.com
Structural Biology: Determining the three-dimensional structure of this compound in complex with its biological target(s) through methods like X-ray crystallography or cryo-electron microscopy would provide invaluable insights for structure-based drug design.
Investigation of this compound and its Derivatives as Chemical Probes for Biological Systems
The intrinsic properties of the indole scaffold, particularly its fluorescence, make it an attractive core for the development of chemical probes. rsc.orgmdpi.comrsc.org The presence of a fluorine atom can further enhance these properties and provide a unique spectroscopic signature. nih.govwikipedia.org
Future research could focus on:
Fluorescent Probes: Developing derivatives of this compound that exhibit changes in their fluorescence properties upon binding to specific analytes, such as metal ions, reactive oxygen species, or specific proteins. sioc-journal.cnnih.gov This would enable their use in cellular imaging and diagnostic applications.
19F NMR Probes: The fluorine atom provides a sensitive handle for 19F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govwikipedia.org This can be exploited to study the interaction of the molecule with its biological targets in complex biological environments without background interference. nih.gov
Photoaffinity Labeling: Incorporating photoreactive groups into the structure of this compound could create tools for irreversibly binding to and identifying its cellular targets upon photoirradiation.
Potential for Applications in Material Science (e.g., organic semiconductors, fluorescent dyes)
The application of fluorinated organic compounds is rapidly expanding in material science due to the unique properties conferred by the carbon-fluorine bond. acs.org Indole derivatives, with their conjugated π-systems, are also of interest for their electronic and photophysical properties. rsc.org
Unexplored avenues include:
Organic Electronics: Investigating the potential of this compound and its derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaic (OPV) cells. The fluorine substitution can influence molecular packing and electronic energy levels, which are critical for device performance.
Fluorescent Dyes and Sensors: The inherent fluorescence of the indole scaffold can be tuned through chemical modification. mdpi.com Research into new derivatives could lead to the development of novel dyes with applications in bioimaging, sensing, and as components in advanced materials.
Multi-Targeted Ligand Design based on Indole Scaffold Modifications
The concept of multi-target-directed ligands (MTDLs) is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders, which often involve multiple pathological pathways. nih.gov The indole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide variety of biological targets. nih.govmdpi.comnih.gov
Future research in this area should involve:
Hybrid Molecule Design: Strategically combining the this compound core with other pharmacophores to create single molecules that can modulate multiple targets simultaneously. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the activity of the resulting analogues against a panel of disease-relevant targets to build a comprehensive understanding of how structural changes affect polypharmacology. rsc.org
Computational Modeling: Employing molecular docking and other computational methods to rationally design indole-based MTDLs with desired multi-target profiles. nih.gov
Q & A
Basic: What synthetic methodologies are commonly employed for preparing N-Acetyl-6-fluoro-1H-indol-3-ol, and what reaction conditions are critical?
Answer:
The synthesis typically involves fluorination of the indole core followed by acetylation. Key steps include:
- Cu(I)-catalyzed click chemistry for regioselective functionalization, as seen in analogous indole derivatives (e.g., triazole conjugation using PEG-400:DMF solvent systems and CuI catalysts) .
- Work-up procedures : Liquid-liquid extraction (e.g., ethyl acetate/water) and purification via column chromatography (70:30 EtOAc:hexanes) to isolate intermediates .
- Characterization : 1H/13C NMR (δ 8.62–6.60 for indole protons; acetyl group at δ 26.7 in 13C NMR) and HRMS (e.g., [M+H]+ at m/z 335.1512) .
Advanced: How can researchers optimize low yields (<35%) in this compound synthesis?
Answer:
Low yields often arise from competing side reactions or incomplete acetylation. Strategies include:
- Catalyst optimization : Adjust CuI loading (e.g., 0.2–0.3 equivalents) to balance reactivity and byproduct formation .
- Solvent systems : Replace PEG-400:DMF with ionic liquids or THF for improved solubility of intermediates .
- Temperature control : Gradual heating (e.g., 70°C) to prevent decomposition of acid-sensitive intermediates during acetylation .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Identify acetyl resonances (δ ~2.1–2.3 ppm for CH3; δ ~170 ppm in 13C NMR) and fluorine-induced deshielding effects on adjacent protons (e.g., δ 7.71 ppm for fluorine-substituted indole rings) .
- HRMS : Confirm molecular formula (e.g., m/z 335.1512 [M+H]+ with <2 ppm error) .
- TLC : Monitor reaction progress (Rf ~0.49 in EtOAc:hexanes) .
Advanced: How to resolve discrepancies in NMR data between synthetic batches of this compound?
Answer:
Contradictions may arise from residual solvents (e.g., DMF) or tautomerism. Mitigation approaches:
- Heteronuclear NMR : Use HSQC/HMBC to confirm connectivity of fluorine and acetyl groups .
- Drying protocols : Heat samples under vacuum (70°C) to remove trace solvents .
- Comparative analysis : Cross-reference with published δ values for fluorinated indoles (e.g., δ 112.2–127.1 in 13C NMR) .
Advanced: What structural modifications enhance the bioactivity of this compound?
Answer:
- Triazole conjugation : Introduce 1,2,3-triazole moieties via click chemistry to improve antioxidant properties, as demonstrated in ischemia treatment studies .
- Hydroxyalkylation : Modify the acetyl group with ethyl or propyl chains to enhance membrane permeability .
- Fluorine positioning : Test para/meta-fluoro analogs to assess electronic effects on receptor binding .
Basic: What purification techniques ensure high-purity this compound?
Answer:
- Liquid-liquid extraction : Use EtOAc to isolate the product from aqueous phases .
- Column chromatography : Employ gradient elution (hexanes → EtOAc) for polar impurities .
- Recrystallization : Dissolve crude product in hot EtOAc and cool to −20°C for crystal formation .
Advanced: How can computational methods predict fluorination regioselectivity in this compound synthesis?
Answer:
- DFT calculations : Model electrophilic aromatic substitution (e.g., F+ attack at C6) to compare activation energies for C4 vs. C6 fluorination .
- Molecular docking : Simulate interactions between fluorinated intermediates and acetyltransferase enzymes to guide synthetic routes .
Basic: What safety protocols are critical when handling this compound intermediates?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
